molecular formula C3H7LiO B1592754 Lithium isopropoxide CAS No. 2388-10-5

Lithium isopropoxide

Cat. No.: B1592754
CAS No.: 2388-10-5
M. Wt: 66.1 g/mol
InChI Key: HAUKUGBTJXWQMF-UHFFFAOYSA-N
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Description

Lithium isopropoxide, also known as lithium 2-propanolate, is an organolithium compound with the chemical formula (CH₃)₂CHOLi. It is a white, hygroscopic solid that is highly reactive and used in various chemical synthesis processes. This compound is known for its strong basicity and nucleophilicity, making it a valuable reagent in organic chemistry.

Mechanism of Action

Target of Action

Lithium isopropoxide, also known as lithium 2-propanolate, is primarily used as a chemical intermediate and for research purposes Lithium compounds, in general, are known to interact with several enzymes that have magnesium as a co-factor .

Mode of Action

Lithium compounds are known to inhibit enzymes that have magnesium as a co-factor . For instance, lithium can inhibit glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in various cellular processes .

Biochemical Pathways

Lithium compounds, including this compound, may affect several biochemical pathways. For instance, lithium is known to influence the dopamine and glutamate pathways, which play a significant role in neurotransmission . Lithium can decrease presynaptic dopamine activity and inactivate postsynaptic G proteins, reducing excitatory neurotransmission in the brain . Furthermore, lithium enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system .

Pharmacokinetics

Lithium compounds are generally known to have a narrow therapeutic index, making their pharmacokinetics critical for their therapeutic efficacy .

Result of Action

Lithium compounds are known to have neuroprotective effects . They can reduce cellular damage and enhance resilience in various neurological disorders . Lithium’s neuroprotective properties are thought to be due to its effects on excitotoxic neurotransmission pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is classified as a self-heating and skin corrosive substance . Therefore, it needs to be stored in a well-ventilated place and kept cool . It is also important to prevent the product from entering drains .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium isopropoxide can be synthesized through the reaction of lithium metal with isopropanol. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen in the air. The reaction can be represented as follows:

2Li+2(CH3)2CHOH2(CH3)2CHOLi+H22 \text{Li} + 2 \text{(CH}_3\text{)}_2\text{CHOH} \rightarrow 2 \text{(CH}_3\text{)}_2\text{CHOLi} + \text{H}_2 2Li+2(CH3​)2​CHOH→2(CH3​)2​CHOLi+H2​

The reaction is exothermic and produces hydrogen gas as a byproduct.

Industrial Production Methods: In industrial settings, this compound is often produced by reacting lithium hydroxide with isopropanol. This method is preferred due to the availability and lower reactivity of lithium hydroxide compared to lithium metal. The reaction is as follows:

LiOH+(CH3)2CHOH(CH3)2CHOLi+H2O\text{LiOH} + \text{(CH}_3\text{)}_2\text{CHOH} \rightarrow \text{(CH}_3\text{)}_2\text{CHOLi} + \text{H}_2\text{O} LiOH+(CH3​)2​CHOH→(CH3​)2​CHOLi+H2​O

This method also requires careful control of reaction conditions to ensure high purity and yield.

Types of Reactions:

Common Reagents and Conditions:

    Reagents: Common reagents used with this compound include ketones, esters, and alkyl halides.

    Conditions: Reactions involving this compound are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high reactivity.

Major Products:

    Reduction of Ketones: Produces secondary alcohols.

    Substitution Reactions: Produces substituted organic compounds with this compound as the leaving group.

Scientific Research Applications

Lithium isopropoxide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Lithium methoxide
  • Lithium ethoxide
  • Lithium tert-butoxide
  • Potassium tert-butoxide
  • Sodium isopropoxide

Comparison:

This compound is a versatile and valuable compound in both academic and industrial chemistry, with unique properties that make it suitable for a wide range of applications. Its strong basicity and nucleophilicity, combined with its ability to participate in various chemical reactions, make it an essential reagent in the toolkit of chemists.

Properties

IUPAC Name

lithium;propan-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O.Li/c1-3(2)4;/h3H,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUKUGBTJXWQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7LiO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635471
Record name Lithium propan-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

66.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2388-10-5
Record name Lithium propan-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium isopropoxide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium isopropoxide
Reactant of Route 2
Lithium isopropoxide
Reactant of Route 3
Lithium isopropoxide
Reactant of Route 4
Lithium isopropoxide
Reactant of Route 5
Lithium isopropoxide
Reactant of Route 6
Lithium isopropoxide

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